molecular formula C8H12N2O6 B008977 Diazomethylgalactopyranosyl ketone CAS No. 108672-06-6

Diazomethylgalactopyranosyl ketone

Cat. No. B008977
M. Wt: 232.19 g/mol
InChI Key: GVQLAAYOCLLYPY-CFDQZZEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diazomethylgalactopyranosyl ketone is a chemical compound that has been of great interest to scientists due to its unique properties. It is a diazo compound that contains a ketone functional group and a galactose sugar moiety. This compound has been used in various scientific research applications, including the study of enzyme kinetics and the development of chemical probes.

Mechanism Of Action

The mechanism of action of Diazomethylgalactopyranosyl ketone involves the formation of a covalent bond between the compound and the active site of the enzyme. This covalent bond prevents the enzyme from carrying out its normal function, leading to inhibition of the enzyme activity.

Biochemical And Physiological Effects

Diazomethylgalactopyranosyl ketone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in carbohydrate metabolism, leading to a decrease in the production of energy in cells. This compound has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages And Limitations For Lab Experiments

The advantages of using Diazomethylgalactopyranosyl ketone in lab experiments include its high specificity for certain enzymes and its ability to form covalent bonds with the active site of the enzyme. However, this compound has some limitations, including its potential toxicity and the need for careful handling due to its explosive properties.

Future Directions

There are several future directions for the use of Diazomethylgalactopyranosyl ketone in scientific research. One potential application is in the development of new chemical probes for the study of enzyme kinetics. Another potential application is in the development of new chemical sensors for the detection of biomolecules. Additionally, this compound may have potential therapeutic applications, such as in the treatment of inflammatory diseases or cancer.
In conclusion, Diazomethylgalactopyranosyl ketone is a unique chemical compound that has been extensively used in scientific research. Its ability to inhibit the activity of various enzymes and its potential therapeutic applications make it an important compound for future research. However, its potential toxicity and explosive properties must be carefully considered when using this compound in lab experiments.

Synthesis Methods

The synthesis of Diazomethylgalactopyranosyl ketone involves the reaction of galactose with diazomethane in the presence of a strong base. The reaction proceeds through a series of steps, including the formation of a diazo compound and the subsequent addition of a ketone functional group to the galactose sugar moiety.

Scientific Research Applications

Diazomethylgalactopyranosyl ketone has been extensively used in scientific research as a chemical probe for the study of enzyme kinetics. It has been shown to be an effective inhibitor of a wide range of enzymes, including glycosidases and proteases. This compound has also been used in the development of chemical sensors for the detection of various biomolecules.

properties

CAS RN

108672-06-6

Product Name

Diazomethylgalactopyranosyl ketone

Molecular Formula

C8H12N2O6

Molecular Weight

232.19 g/mol

IUPAC Name

2-diazo-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]ethanone

InChI

InChI=1S/C8H12N2O6/c9-10-1-3(12)8-7(15)6(14)5(13)4(2-11)16-8/h1,4-8,11,13-15H,2H2/t4-,5+,6+,7-,8+/m1/s1

InChI Key

GVQLAAYOCLLYPY-CFDQZZEFSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)/C(=C/[N+]#N)/[O-])O)O)O)O

SMILES

C(C1C(C(C(C(O1)C(=O)C=[N+]=[N-])O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)C(=O)C=[N+]=[N-])O)O)O)O

synonyms

diazomethyl-beta-D-galactopyranosyl ketone
diazomethylgalactopyranosyl ketone
DMGPK

Origin of Product

United States

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